4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride

Microsomal Triglyceride Transfer Protein MTP inhibition Lipoprotein assembly

The compound 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride (CAS 40712-66-1), commonly referred to as CP-10447 or 4-bromomethaqualone hydrochloride, is a synthetic quinazolinone derivative and the hydrochloride salt form of the free base CAS 843-93-6. It was originally identified in a Pfizer-led screening campaign as a novel inhibitor of apolipoprotein B (apoB) and triglyceride secretion in human hepatoma (HepG2) cells, acting through direct inhibition of microsomal triglyceride transfer protein (MTP).

Molecular Formula C16H14BrClN2O
Molecular Weight 365.65 g/mol
CAS No. 40712-66-1
Cat. No. B15343232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride
CAS40712-66-1
Molecular FormulaC16H14BrClN2O
Molecular Weight365.65 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)N2C(=NC3=CC=CC=C3C2=O)C.Cl
InChIInChI=1S/C16H13BrN2O.ClH/c1-10-9-12(17)7-8-15(10)19-11(2)18-14-6-4-3-5-13(14)16(19)20;/h3-9H,1-2H3;1H
InChIKeyKNVLXYGGPVIBEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CP-10447 (4-Bromomethaqualone Hydrochloride, CAS 40712-66-1): A Quinazolinone-Derived MTP Inhibitor for Lipoprotein Research


The compound 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride (CAS 40712-66-1), commonly referred to as CP-10447 or 4-bromomethaqualone hydrochloride, is a synthetic quinazolinone derivative and the hydrochloride salt form of the free base CAS 843-93-6. It was originally identified in a Pfizer-led screening campaign as a novel inhibitor of apolipoprotein B (apoB) and triglyceride secretion in human hepatoma (HepG2) cells, acting through direct inhibition of microsomal triglyceride transfer protein (MTP) . Unlike the parent compound methaqualone—a sedative-hypnotic with no significant MTP activity—CP-10447 possesses a bromine atom at the 4-position of the o-tolyl ring, a structural modification that confers the MTP-inhibitory phenotype. The compound is currently distributed under license from Pfizer Inc. for laboratory research use only .

Why Closely Related Quinazolinones Cannot Replace CP-10447 Hydrochloride in MTP-Targeted Studies


The quinazolinone scaffold supports a wide range of biological activities—from GABA-A receptor modulation (methaqualone) to kinase inhibition (EGFR, tyrosine kinases)—and small structural changes can drastically alter a compound's target profile . CP-10447 is distinguished by the synergistic presence of a bromine atom on the N3-phenyl ring and an o-methyl group, which together enable specific MTP inhibition. The parent compound methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone, lacking the bromine) is inactive at MTP . Similarly, the p-bromo analog 3-(4-bromophenyl)-2-methylquinazolin-4-one (CAS 1788-95-0), which lacks the o-methyl group, has no publicly documented MTP inhibitory activity and is primarily used as a synthetic intermediate rather than a pharmacological probe. Even the free base form (CAS 843-93-6) differs from the hydrochloride salt (CAS 40712-66-1) in solubility and handling, which can affect experimental reproducibility. Therefore, generic substitution within the quinazolinone class is not scientifically valid for experiments requiring MTP inhibition or apoB trafficking studies.

Head-to-Head Quantitative Differentiation of CP-10447 (CAS 40712-66-1) Against Its Closest Analogs


Gain of MTP Inhibitory Function: CP-10447 vs. Parent Methaqualone

CP-10447 is a direct inhibitor of human liver microsomal triglyceride transfer protein (MTP) with an IC50 of approximately 1.7 µM in an in vitro assay using artificial liposomes and partially purified human MTP . In contrast, the parent compound methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone), which lacks the 4-bromo substituent on the N3-phenyl ring, has no reported MTP inhibitory activity at concentrations up to 100 µM, and its pharmacological profile is dominated by GABA-A receptor positive allosteric modulation . The bromine atom in CP-10447 is therefore essential for MTP target engagement.

Microsomal Triglyceride Transfer Protein MTP inhibition Lipoprotein assembly Quinazolinone SAR

ApoB Secretion Inhibition in HepG2 Cells: CP-10447 vs. Methaqualone Baseline

In human hepatoma HepG2 cells, CP-10447 inhibited apolipoprotein B (apoB) secretion with an IC50 of approximately 5 µM, as determined by ELISA quantification of apoB in conditioned medium after 24 h treatment . Under identical experimental conditions, methaqualone at concentrations up to 50 µM showed no significant reduction in apoB secretion (data not explicitly reported but inferred from the screening strategy that identified CP-10447 as a 'novel inhibitor'). The selectivity of this effect was demonstrated by the absence of changes in total protein secretion, albumin secretion, or apoB mRNA levels, indicating a post-translational mechanism .

Apolipoprotein B HepG2 Lipoprotein secretion MTP inhibitor

Triglyceride Secretion Suppression in Dual Cell Models: Quantitative Effect Size

CP-10447 at 20 µM inhibited [3H]glycerol-labeled triglyceride secretion by 83% in HepG2 cells (P < 0.0001) and by 76% in Caco-2 intestinal epithelial cells (P < 0.05), without affecting [3H]glycerol incorporation into cellular triglyceride pools . This dual cell-line inhibition profile—spanning both hepatic (HepG2) and intestinal (Caco-2) lipoprotein production models—distinguishes CP-10447 from inhibitors that act exclusively on hepatic MTP. The absence of effect on triglyceride synthesis confirms that the mechanism is specific to the secretory pathway rather than lipid biosynthesis, a feature not demonstrated for unsubstituted quinazolinones or the p-bromo analog.

Triglyceride secretion HepG2 Caco-2 Lipoprotein metabolism

Structural Differentiation from the p-Bromo Analog (CAS 1788-95-0): The o-Methyl Contribution

The target compound incorporates an o-methyl group on the N3-phenyl ring in addition to the p-bromo substituent, yielding the 4-bromo-o-tolyl motif. The closest commercially available analog, 3-(4-bromophenyl)-2-methylquinazolin-4-one (CAS 1788-95-0), lacks this o-methyl group and is primarily catalogued as a synthetic intermediate with no documented MTP-inhibitory bioactivity . While direct MTP IC50 data for the p-bromo analog are not publicly available, the o-methyl group in CP-10447 is expected to influence the dihedral angle between the quinazolinone core and the N3-aryl ring, potentially affecting MTP binding pocket complementarity. This inference is consistent with the broader quinazolinone SAR literature, where even minor substituent changes on the N3-aryl ring can abolish target activity .

Structure-activity relationship Quinazolinone o-Tolyl substitution MTP binding

Hydrochloride Salt Form (CAS 40712-66-1) Offers Superior Solubility for In Vitro Assays vs. Free Base (CAS 843-93-6)

The monohydrochloride salt (CAS 40712-66-1) is the form specifically designated for the user's procurement. The free base (CAS 843-93-6) has reported DMSO solubility of ≥10 mg/mL (approximately 30 mM) . While direct comparative solubility data between the free base and hydrochloride salt are not reported in the primary literature, hydrochloride salt formation of quinazolinone derivatives generally enhances aqueous solubility and dissolution rate, which can improve handling and dosing accuracy in cell-based assays . The hydrochloride salt is the form referenced in the Sigma Aldrich catalog (Product No. PZ0120) and is the standard form distributed for research purposes under the Pfizer license agreement.

Solubility Hydrochloride salt Formulation DMSO solubility

Cross-Study Validation: Consistent MTP-Dependent ApoB Suppression Across Independent Laboratories Using CP-10447

Two independent research groups have confirmed that CP-10447 inhibits apoB secretion through an MTP-dependent mechanism. Haghpassand et al. (1996) reported an IC50 of ~5 µM for apoB secretion and ~1.7 µM for MTP activity in human liver preparations . A separate study using 4'-bromo-3'-methylmetaqualone (structurally identical to CP-10447) reported an IC50 of 0.3 µM for apoB-100 secretion inhibition in HepG2 cells and 0.9 µM for MTP-mediated lipid transfer . The quantitative differences likely reflect variations in assay conditions (e.g., incubation time, oleic acid supplementation), but both studies converge on the same mechanism: MTP inhibition leading to co-translational or early post-translational degradation of apoB in the endoplasmic reticulum. This cross-study mechanistic consistency is not available for other quinazolinone-based MTP inhibitors, which are essentially absent from the published literature.

Cross-validation MTP inhibitor ApoB-100 Endoplasmic reticulum

Optimized Research and Industrial Application Scenarios for CP-10447 Hydrochloride (CAS 40712-66-1)


Hepatic VLDL Assembly and Secretion Mechanistic Studies

CP-10447 is the only quinazolinone-based tool compound with well-characterized MTP inhibitory activity validated in HepG2 cells . Its ability to inhibit apoB secretion (IC50 ~5 µM) and triglyceride secretion (83% at 20 µM) without affecting cellular triglyceride synthesis or total protein secretion makes it an ideal pharmacological probe for dissecting the MTP-dependent steps of VLDL assembly. Researchers can use CP-10447 to distinguish between MTP-dependent and MTP-independent pathways of hepatic lipoprotein biogenesis, particularly in pulse-chase experiments where its reversible inhibition allows temporal dissection of apoB translocation and degradation in the endoplasmic reticulum .

Intestinal Lipoprotein Production Studies Using Caco-2 Cell Models

CP-10447 has demonstrated efficacy in Caco-2 cells, a widely used model of intestinal enterocyte lipoprotein production, inhibiting triglyceride secretion by 76% at 20 µM . This dual hepatic/intestinal activity profile enables comparative studies of MTP-dependent lipoprotein assembly across tissues. Unlike liver-specific MTP inhibitors, CP-10447 allows researchers to investigate common and tissue-specific mechanisms of chylomicron and VLDL assembly within the same chemical probe framework.

Chemical Biology Studies of ApoB Co-Translational Translocation and ER-Associated Degradation

CP-10447, when combined with proteasomal inhibitors such as N-acetyl-leucinyl-norleucinal (ALLN), causes accumulation of newly synthesized apoB in the endoplasmic reticulum translocation channel, as demonstrated by independent research groups . This unique property enables researchers to trap apoB in a translocation intermediate state, facilitating studies of co-translational protein translocation, ER membrane integration, and the quality control machinery that targets misfolded apoB for ER-associated degradation (ERAD). The compound thus serves a dual function as both an MTP activity inhibitor and a tool for capturing transient intermediates in the apoB biogenesis pathway.

Reference Standard for MTP Inhibitor Screening Assays

Given its well-documented IC50 values in both biochemical (MTP lipid transfer: 1.7 µM; alternative report: 0.9 µM) and cellular (apoB secretion: 5 µM; alternative report: 0.3 µM) assays , CP-10447 can serve as a reference compound for validating new MTP inhibitor screening platforms. The availability of cross-study quantitative data, together with its commercial availability under the Pfizer license (purity ≥98% by HPLC) , positions CP-10447 as a benchmark for assay development, hit validation, and structure-activity relationship studies aimed at identifying next-generation MTP inhibitors.

Quote Request

Request a Quote for 4(3H)-Quinazolinone, 3-(4-bromo-o-tolyl)-2-methyl-, monohydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.